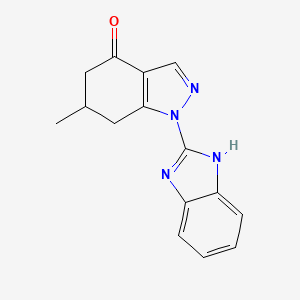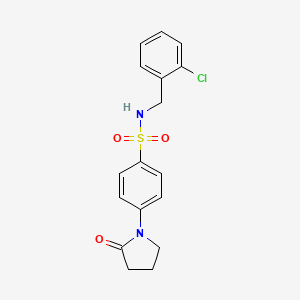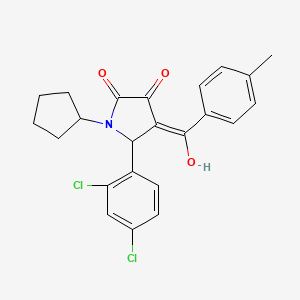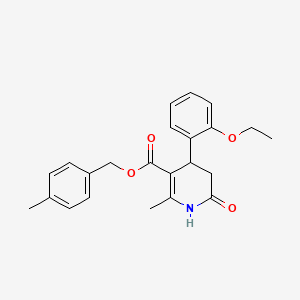
1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Descripción general
Descripción
1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as BMID, is a synthetic compound that has been of interest to researchers due to its potential applications in various fields, including medicine and agriculture. BMID is a heterocyclic compound that contains a benzimidazole ring and an indazole ring, making it a unique and complex molecule.
Mecanismo De Acción
The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the activity of these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to have various biochemical and physiological effects, depending on the target cells or organisms. In cancer cells, 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. In neurons, 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to reduce oxidative stress and inflammation, leading to the protection of neuronal cells. In plants, 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to enhance the activity of antioxidant enzymes and to regulate the expression of stress-responsive genes, leading to the improvement of plant growth and stress tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments, including its high purity, stability, and reproducibility. 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized in large quantities and can be easily purified by recrystallization. However, 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one also has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one also has a relatively short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to further investigate the mechanism of action of 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, including its interactions with specific signaling pathways and target proteins. Another direction is to explore the potential applications of 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one in other fields, such as immunology and infectious diseases. Additionally, the development of new synthetic methods for 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one and its analogs could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and plant growth regulation. In cancer research, 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has also been found to protect neurons from oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases. In agriculture, 1-(1H-benzimidazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to enhance plant growth and stress tolerance, making it a potential tool for sustainable crop production.
Propiedades
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-13-10(14(20)7-9)8-16-19(13)15-17-11-4-2-3-5-12(11)18-15/h2-5,8-9H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMOIRLFBTCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=NN2C3=NC4=CC=CC=C4N3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B4665763.png)
![2-{4-[2-(2,5-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4665771.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4665772.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665773.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4665788.png)

![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(2-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]phthalonitrile](/img/structure/B4665796.png)




![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4665841.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4665847.png)